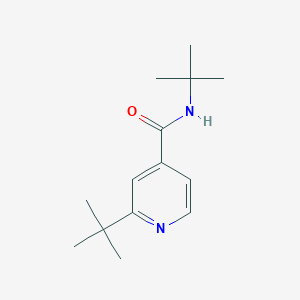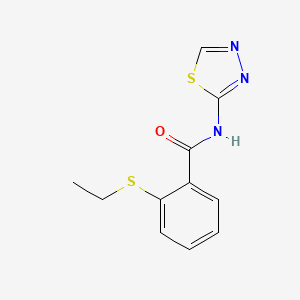
N,2-di-tert-butylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-di-tert-butylisonicotinamide, also known as DTBIA, is a chemical compound that belongs to the class of isonicotinamides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DTBIA has attracted significant attention from scientists due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of N,2-di-tert-butylisonicotinamide is not fully understood. However, studies have shown that N,2-di-tert-butylisonicotinamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects
N,2-di-tert-butylisonicotinamide has been shown to have various biochemical and physiological effects. Studies have shown that N,2-di-tert-butylisonicotinamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N,2-di-tert-butylisonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,2-di-tert-butylisonicotinamide in lab experiments is its high solubility in organic solvents such as chloroform and methanol. This makes it easy to dissolve and use in various experiments. However, one of the limitations of using N,2-di-tert-butylisonicotinamide is its low water solubility, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N,2-di-tert-butylisonicotinamide. One of the future directions is to investigate the potential of N,2-di-tert-butylisonicotinamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another future direction is to study the mechanism of action of N,2-di-tert-butylisonicotinamide in more detail to better understand its biological activity. Additionally, the development of new synthesis methods for N,2-di-tert-butylisonicotinamide could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, N,2-di-tert-butylisonicotinamide is a chemical compound that has attracted significant attention from scientists due to its potential applications in various scientific fields. N,2-di-tert-butylisonicotinamide has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. N,2-di-tert-butylisonicotinamide has various advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesemethoden
N,2-di-tert-butylisonicotinamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of isonicotinic acid with tert-butylamine in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N,2-di-tert-butylisonicotinamide.
Wissenschaftliche Forschungsanwendungen
N,2-di-tert-butylisonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of N,2-di-tert-butylisonicotinamide is in the field of cancer research. Studies have shown that N,2-di-tert-butylisonicotinamide has antitumor activity and can inhibit the growth of cancer cells by inducing apoptosis. N,2-di-tert-butylisonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N,2-ditert-butylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVGGIPEUXHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-di-tert-butylisonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)


![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)

![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)